4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions.
Attachment of Pyrrolidin-2-one: The pyrrolidin-2-one moiety can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methoxyphenyl group under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: Potential use in the development of anticancer agents due to its ability to interact with DNA and proteins.
Industry
Pharmaceuticals: Potential use in the synthesis of pharmaceutical intermediates.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methoxy group.
4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-hydroxyphenyl)pyrrolidin-2-one: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one may enhance its lipophilicity and ability to cross cell membranes, potentially increasing its biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-31-21-12-10-20(11-13-21)28-16-18(14-24(28)30)25-27-22-4-2-3-5-23(22)29(25)15-17-6-8-19(26)9-7-17/h2-13,18H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNYPHBPSPDGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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